molecular formula C8H16ClNO2 B1322595 Methyl 1-aminocyclohexanecarboxylate hydrochloride CAS No. 37993-32-1

Methyl 1-aminocyclohexanecarboxylate hydrochloride

Cat. No. B1322595
CAS RN: 37993-32-1
M. Wt: 193.67 g/mol
InChI Key: MTPXRXOMKRLUMU-UHFFFAOYSA-N
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Patent
US08653276B2

Procedure details

To a suspension of 2 g (14 mmol) of 1-aminocyclohexanecarboxylic acid in 20 mL of methanol is sparged hydrogen chloride for 2 minutes. 1.2 mL (16.8 mmol) of thionyl chloride are added to the solution obtained and the reaction medium is refluxed for 6 hours. After cooling, the mixture is concentrated under reduced pressure and the residue obtained is taken up in 5 mL of methanol. 50 mL of ether are added so as to precipitate 2.3 g of methyl 1-aminocyclohexanecarboxylate hydrochloride in the form of a white powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.S(Cl)([Cl:13])=O.[CH3:15]COCC>CO>[ClH:13].[NH2:1][C:2]1([C:8]([O:10][CH3:15])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1(CCCCC1)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is sparged hydrogen chloride for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
to precipitate 2.3 g of methyl 1-aminocyclohexanecarboxylate hydrochloride in the form of a white powder

Outcomes

Product
Name
Type
Smiles
Cl.NC1(CCCCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.